molecular formula C21H22N4O5S B2703828 1-methyl-3-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034415-42-2

1-methyl-3-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2703828
CAS No.: 2034415-42-2
M. Wt: 442.49
InChI Key: YQCHBQFKCZWPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-methyl-3-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione is a heterocyclic molecule featuring a benzothiadiazole core fused with a piperidine-linked benzoxazolone moiety. This structure integrates:

  • A 1,3-benzothiadiazole-2,2-dione system, known for its electron-deficient properties and applications in materials science and medicinal chemistry .

Properties

IUPAC Name

3-[2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-22-16-6-2-3-7-17(16)25(31(22,28)29)15-10-12-23(13-11-15)20(26)14-24-18-8-4-5-9-19(18)30-21(24)27/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCHBQFKCZWPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-3-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves multiple steps. The initial step typically includes the formation of the benzoxazole ring through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the benzothiadiazole moiety is incorporated through a series of condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The benzoxazole and benzothiadiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that combines several pharmacologically relevant moieties. The presence of the benzothiadiazole and benzoxazole rings suggests potential biological activity, particularly in medicinal chemistry. The molecular formula is C19H22N4O4S, and it has a molecular weight of approximately 398.47 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing benzothiadiazole and benzoxazole derivatives exhibit significant anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, research has shown that similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Compounds with similar scaffolds have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. Studies have demonstrated that derivatives of benzothiadiazoles can reduce inflammation markers in animal models .

Antimicrobial Properties

Benzoxazole derivatives are known for their antimicrobial activity against various bacterial strains. The compound may exhibit similar properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within microbial cells. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Given the piperidine moiety's role in central nervous system activity, this compound may also have neuroprotective effects. Research into related compounds has suggested that they can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Activity Evaluation

A study published in Pharmaceuticals evaluated a series of benzothiadiazole derivatives for their anticancer properties. The researchers found that compounds similar to the one inhibited cell proliferation in various cancer cell lines and demonstrated low toxicity to normal cells .

Case Study 2: Anti-inflammatory Mechanism Investigation

In another study focusing on anti-inflammatory mechanisms, researchers synthesized analogs of benzothiadiazole and tested them for COX inhibition. The results indicated a significant reduction in inflammatory cytokines in treated groups compared to controls .

Case Study 3: Antimicrobial Testing

A comprehensive screening of benzoxazole derivatives revealed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and benzothiadiazole moieties can engage in hydrogen bonding and π-π interactions, facilitating binding to target sites. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarity Metrics

Computational similarity metrics, such as the Tanimoto and Dice coefficients , are critical for comparing molecular frameworks. These indices quantify overlap in molecular fingerprints (e.g., MACCS or Morgan fingerprints) . For the target compound:

  • Benzothiadiazole analogs : Derivatives like Dye 61 (from ) share the benzothiadiazole core but lack the piperidine-benzoxazolone extension. These compounds exhibit strong electron-withdrawing properties, enhancing photovoltaic efficiency (e.g., 8.19% in DSSCs) .
  • Piperidinyl-benzoxazolone derivatives : Compounds such as 4-methoxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one () share the piperidine-benzoxazolone motif but replace benzothiadiazole with benzodiazol-2-one, altering bioactivity profiles .
Table 1: Structural and Similarity Comparison
Compound Name Core Structure Tanimoto Index* Key Functional Groups Applications
Target Compound Benzothiadiazole + Benzoxazolone N/A Piperidine, Acetyl, Sulfone Under investigation
Dye 61 () Benzothiadiazole + Fluorene-TPA 0.65–0.75† Fluorene, Thiophene Photosensitizers, DSSCs
4-Methoxy-1-(piperidin-4-yl)-benzodiazol-2-one () Benzodiazol-2-one + Piperidine 0.70–0.80† Methoxy, Piperidine Kinase inhibition
4-Acetyl-2(3H)-benzoxazolone () Benzoxazolone 0.60–0.70† Acetyl, Oxazolone Synthetic intermediate

*Hypothetical similarity range based on structural overlap with target compound.
†Estimated using MACCS or Morgan fingerprints .

Bioactivity and Target Correlations

highlights that structurally similar compounds often cluster into groups with shared bioactivity profiles. For example:

  • Benzothiadiazole derivatives (e.g., Dye 61) show strong solvochromic properties and lipid droplet staining due to polarity-dependent fluorescence .
  • Piperidinyl-benzoxazolone analogs () are optimized for kinase inhibition, leveraging hydrogen-bonding interactions with ATP-binding pockets .

The target compound’s dual benzothiadiazole and benzoxazolone moieties may synergize for applications in bioimaging (via benzothiadiazole’s fluorescence) and enzyme inhibition (via piperidine’s conformational flexibility) .

Pharmacokinetic and Physicochemical Properties

  • Hydrogen-bond donors/acceptors: The acetyl-piperidine and oxazolone groups introduce multiple hydrogen-bonding sites, critical for target engagement .
Table 2: Physicochemical Comparison
Property Target Compound Dye 61 () 4-Methoxy-1-(piperidin-4-yl)-benzodiazol-2-one ()
Molecular Weight (g/mol) ~500 (estimated) 450–550 300–350
LogP ~3.5 (predicted) 4.0–5.0 2.5–3.0
Hydrogen Bond Acceptors 8 6–7 5–6

Biological Activity

The compound 1-methyl-3-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-1,3-dihydro-2λ6\lambda^6,1,3-benzothiadiazole-2,2-dione is a complex organic molecule with potential biological applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring connected to a benzothiadiazole moiety and a benzoxazole derivative. The structural complexity suggests diverse interactions within biological systems.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Similar derivatives have shown efficacy against bacterial and fungal pathogens.
  • Anticancer Properties : The compound's structural components suggest potential inhibitory effects on cancer cell lines.
  • Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of benzoxazole and piperidine derivatives. For instance:

CompoundTarget PathogenActivity
1-Methyl Benzoxazole DerivativeXanthomonas axonopodisSignificant inhibition
Piperidine DerivativeFusarium solaniModerate inhibition

These findings suggest that modifications to the benzoxazole and piperidine structures can enhance antimicrobial activity against specific pathogens .

Anticancer Properties

The anticancer potential of similar compounds has been documented. For example, derivatives with piperidine and benzothiadiazole structures have been studied for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain analogs significantly reduced the viability of transformed cell lines through apoptosis induction .

Case Study: Inhibition of Cancer Cell Lines

A recent investigation focused on the efficacy of a related compound in inhibiting HeLa cells (cervical cancer). The results are summarized below:

Concentration (µM)Cell Viability (%)
0.185
160
1030

At higher concentrations, the compound exhibited substantial cytotoxic effects, indicating its potential as an anticancer agent .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism and DNA repair processes.
  • Receptor Modulation : Similar compounds have been identified as allosteric modulators of various receptors, potentially influencing neurotransmitter systems .
  • Oxidative Stress Induction : Some derivatives have been shown to increase oxidative stress in cancer cells, leading to programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiadiazole and benzoxazole rings can significantly impact potency and selectivity against target enzymes or receptors .

Key Findings from SAR Studies:

  • Substituents that enhance lipophilicity often improve membrane permeability.
  • Electron-withdrawing groups on the aromatic rings can enhance enzyme binding affinity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-methyl-3-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Piperidine functionalization : Acylation of the piperidine ring with a 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl group under conditions like DMF as a solvent and EDCI/HOBt as coupling agents.
  • Benzothiadiazole core assembly : Cyclization of substituted precursors using H₂SO₄ or polyphosphoric acid to form the 1,3-benzothiadiazole-2,2-dione scaffold.
  • Methylation : Introduction of the methyl group at the N1 position via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).
  • Validation : Intermediate purity is confirmed by TLC and HPLC, with yields optimized through solvent selection and catalyst screening .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm proton and carbon environments, particularly for the benzoxazolone, piperidine, and benzothiadiazole moieties. For example, the methyl group at N1 appears as a singlet near δ 3.2–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass data to verify molecular formula (e.g., observed [M+H]⁺ matching theoretical values within 2 ppm error) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzoxazolone ring) .
  • Elemental Analysis : Compares experimental vs. calculated C/H/N percentages to assess purity (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate ligand-receptor interactions. For example, the benzothiadiazole core may occupy hydrophobic pockets, while the piperidine-acetyl group forms hydrogen bonds with catalytic residues .
  • Dynamics Simulations (MD) : Assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å over 100 ns trajectories) using GROMACS or AMBER.
  • Free Energy Calculations : MM-PBSA or FEP methods quantify binding energy contributions, aiding SAR optimization .

Q. What strategies resolve contradictions in biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference published data on benzoxazolone/benzothiadiazole derivatives to identify trends (e.g., substituent effects on IC₅₀ values).
  • Experimental Replication : Validate conflicting results under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Theoretical Alignment : Use frameworks like QSAR to correlate structural features (e.g., logP, polar surface area) with activity discrepancies .

Q. How can hybrid experimental-theoretical frameworks enhance understanding of this compound’s reactivity?

  • Methodological Answer :

  • Mechanistic Studies : Combine DFT calculations (e.g., Gaussian09) with kinetic experiments to elucidate reaction pathways. For instance, transition state modeling for methyl group migration during synthesis.
  • Spectroscopic Correlation : Compare computed IR/NMR spectra (via ADF or ORCA) with experimental data to confirm intermediate structures .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent, temperature) for novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.